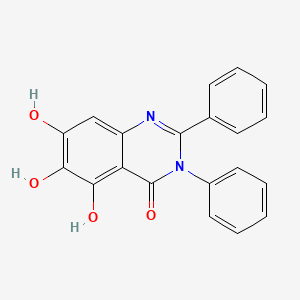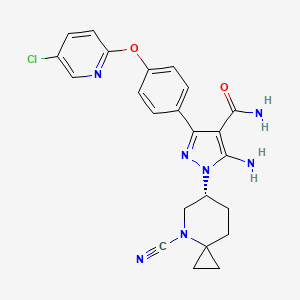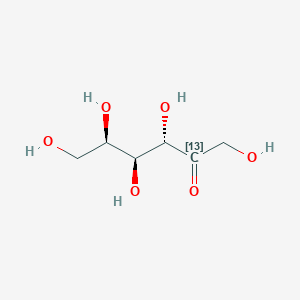
D-Tagatose-13C-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Tagatose-13C-1: is a rare monosaccharide that is isotopically labeled with carbon-13 at the first carbon position. This compound is a derivative of D-Tagatose, a naturally occurring ketohexose that is found in small quantities in various dairy products. This compound is primarily used in scientific research due to its unique isotopic labeling, which allows for detailed studies in metabolic pathways and other biochemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of D-Tagatose-13C-1 typically involves the isotopic labeling of D-Tagatose. One common method is the enzymatic isomerization of D-Galactose-13C-1 using L-Arabinose isomerase. This enzyme catalyzes the conversion of D-Galactose-13C-1 to this compound under mild reaction conditions, usually at a pH of 7.0 and a temperature of 37°C .
Industrial Production Methods: Industrial production of this compound is often achieved through biocatalytic processes. These processes utilize whole cells or isolated enzymes as catalysts to convert D-Galactose-13C-1 to this compound. The biocatalytic methods are preferred due to their high efficiency, environmental friendliness, and minimal by-product formation .
Analyse Chemischer Reaktionen
Types of Reactions: D-Tagatose-13C-1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce this compound acid.
Reduction: It can be reduced to form this compound alcohol.
Isomerization: The compound can undergo isomerization to form other ketohexoses.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Isomerization: Enzymes like L-Arabinose isomerase are used under mild conditions (pH 7.0, 37°C).
Major Products:
Oxidation: this compound acid.
Reduction: this compound alcohol.
Isomerization: Other ketohexoses.
Wissenschaftliche Forschungsanwendungen
Chemistry: D-Tagatose-13C-1 is used as a tracer in metabolic studies to understand the pathways and mechanisms of carbohydrate metabolism. Its isotopic labeling allows for precise tracking of the compound through various biochemical processes .
Biology: In biological research, this compound is used to study the effects of rare sugars on cellular functions and metabolic pathways. It is also used in studies related to prebiotic effects and gut microbiota .
Medicine: It is also being investigated for its potential anti-cancer properties and its role in promoting beneficial gut bacteria .
Industry: In the food industry, this compound is used as a low-calorie sweetener and a substitute for sucrose. Its prebiotic properties make it a valuable additive in functional foods and beverages .
Wirkmechanismus
D-Tagatose-13C-1 exerts its effects through several mechanisms. In the intestine, it is poorly absorbed, leading to its fermentation by gut microbiota into short-chain fatty acids. These fatty acids are then absorbed and metabolized, providing health benefits such as improved gut health and reduced blood glucose levels . Additionally, this compound inhibits key enzymes involved in sugar metabolism, such as fructokinase and phosphomannose isomerase, which contributes to its anti-diabetic effects .
Vergleich Mit ähnlichen Verbindungen
D-Tagatose: The non-labeled form of D-Tagatose, which shares similar properties but lacks the isotopic labeling.
D-Galactose-13C-1: Another isotopically labeled monosaccharide used in metabolic studies.
D-Fructose: A ketohexose similar to D-Tagatose but with different metabolic pathways.
Uniqueness: D-Tagatose-13C-1 is unique due to its isotopic labeling, which allows for detailed tracking and analysis in metabolic studies. This makes it a valuable tool in research applications where precise measurement and tracking of metabolic pathways are required .
Eigenschaften
Molekularformel |
C6H12O6 |
|---|---|
Molekulargewicht |
181.15 g/mol |
IUPAC-Name |
(3S,4S,5R)-1,3,4,5,6-pentahydroxy(213C)hexan-2-one |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5+,6-/m1/s1/i4+1 |
InChI-Schlüssel |
BJHIKXHVCXFQLS-UZHOXOSUSA-N |
Isomerische SMILES |
C([C@H]([C@@H]([C@@H]([13C](=O)CO)O)O)O)O |
Kanonische SMILES |
C(C(C(C(C(=O)CO)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


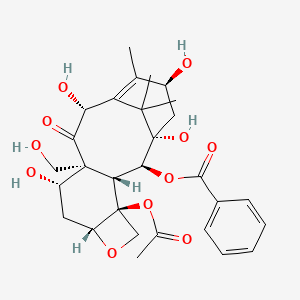
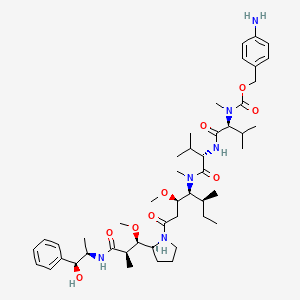
![2,5-Dioxo-1-((6-(6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanamido)hexanoyl)oxy)pyrrolidine-3-sulfonic acid, sodium salt](/img/structure/B12394050.png)
![1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12394055.png)
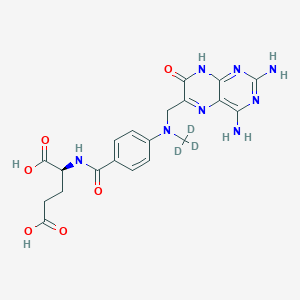
![1-[(2R,3S)-3,4-dihydroxy-5-methylideneoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12394061.png)
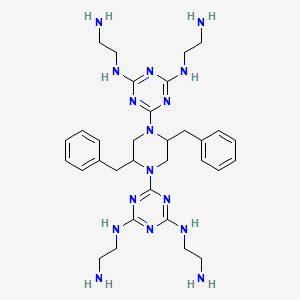
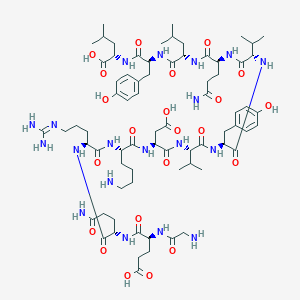
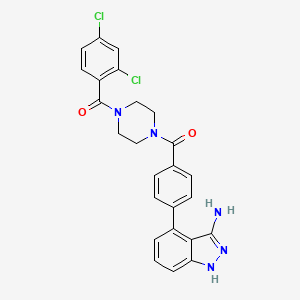
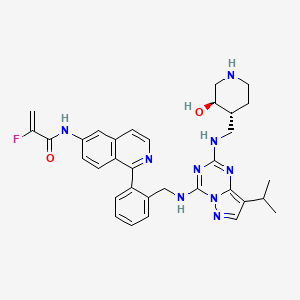
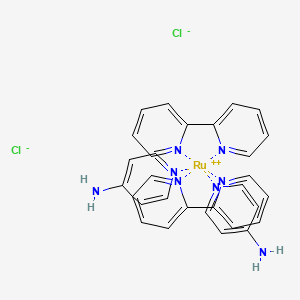
![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B12394097.png)
